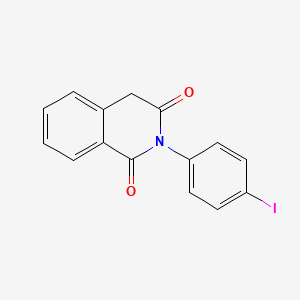
(5-Bromo-2-furanil)(4-(6-morfolinopirimidin-4-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is one of the morpholinopyrimidine derivatives that have been synthesized and evaluated for their biological activity .
Synthesis Analysis
The synthesis of this compound involves the creation of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives . Among these derivatives, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) have been identified as the most active compounds .
Aplicaciones Científicas De Investigación
- BPIP ha demostrado una prometedora actividad anticancerígena en estudios preclínicos. Inhibe la proliferación celular e induce la apoptosis (muerte celular programada) en las células cancerosas. Los investigadores están investigando su potencial como un nuevo agente quimioterapéutico para varios tipos de cáncer, incluyendo el cáncer de mama, pulmón y colon .
- BPIP actúa como un inhibidor de la kinasa, específicamente apuntando a las kinasas involucradas en las vías de señalización celular. Al bloquear estas kinasas, interrumpe la señalización aberrante y puede tener aplicaciones en enfermedades donde las kinasas desreguladas juegan un papel, como los trastornos autoinmunes y ciertos tipos de cáncer.
- BPIP exhibe efectos neuroprotectores al reducir el estrés oxidativo y la inflamación. Los investigadores están explorando su potencial en el tratamiento de condiciones neurodegenerativas como la enfermedad de Alzheimer, la enfermedad de Parkinson y la enfermedad de Huntington.
- Estudios preliminares sugieren que BPIP tiene propiedades antivirales. Inhibe la replicación viral al interferir con las enzimas virales esenciales. Las investigaciones están en curso para evaluar su eficacia contra virus específicos, incluyendo el VIH y la hepatitis C .
- BPIP modula las respuestas inflamatorias al suprimir las citocinas proinflamatorias. Podría ser beneficioso en condiciones caracterizadas por inflamación crónica, como la artritis reumatoide y la enfermedad inflamatoria intestinal.
- BPIP puede afectar la salud cardiovascular al influir en las células musculares lisas vasculares y la función endotelial. Los investigadores están estudiando sus efectos en la dilatación de los vasos sanguíneos, la agregación plaquetaria y la aterosclerosis.
Propiedades Anticancerígenas
Inhibición de Kinasa
Neuroprotección y Enfermedades Neurodegenerativas
Actividad Antiviral
Efectos Antiinflamatorios
Aplicaciones Cardiovasculares
En resumen, (5-Bromo-2-furanil)(4-(6-morfolinopirimidin-4-il)piperazin-1-il)metanona es prometedora en diversos campos, desde la terapia contra el cáncer hasta la neuroprotección. Sin embargo, se necesitan más investigaciones para comprender completamente sus mecanismos y aplicaciones clínicas. 🌟 .
Mecanismo De Acción
Target of Action
The primary targets of (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . Molecular docking studies revealed that the chemicals had a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them .
Biochemical Pathways
The inhibition of iNOS and COX-2 by (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone affects the production of NO and PGs, respectively . These are key mediators in the inflammatory response. By inhibiting these enzymes, the compound can reduce the concentration of these pro-inflammatory mediators, thereby mitigating inflammation .
Result of Action
The result of the compound’s action is a reduction in the inflammatory response. By inhibiting the production of key pro-inflammatory mediators, the compound can mitigate inflammation and potentially alleviate symptoms associated with inflammation-associated disorders .
Action Environment
The action of (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone can be influenced by various environmental factors. While specific factors are not mentioned in the search results, it is generally known that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of a compound. Understanding these factors is crucial for optimizing the compound’s efficacy as a therapeutic agent.
Direcciones Futuras
The future directions for the study of “(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone” could involve further exploration of its anti-inflammatory properties and potential therapeutic applications . Additionally, more research could be conducted to understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Análisis Bioquímico
Biochemical Properties
The compound (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone has been found to interact with enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . These interactions are primarily hydrophobic in nature .
Cellular Effects
In cellular processes, (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone has shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also reduces the expression of iNOS and COX-2 proteins, thereby inhibiting the inflammatory response .
Molecular Mechanism
At the molecular level, (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone binds to the active sites of iNOS and COX-2 enzymes, forming hydrophobic interactions . This binding inhibits the enzymes, leading to a decrease in the production of NO and prostaglandins, key mediators of inflammation .
Metabolic Pathways
The metabolic pathways involving (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are not well-understood. It is known to interact with iNOS and COX-2 enzymes
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O3/c18-14-2-1-13(26-14)17(24)23-5-3-21(4-6-23)15-11-16(20-12-19-15)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHOWQOOMGCDNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(O4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2387982.png)
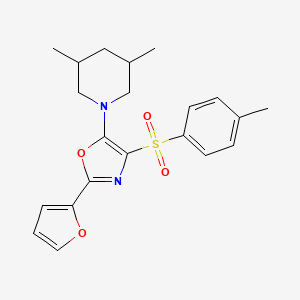
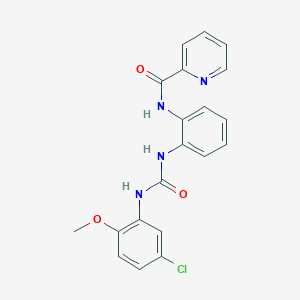
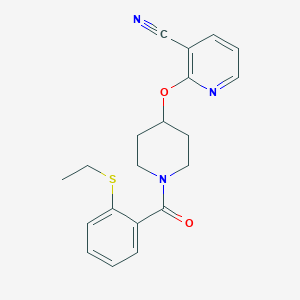
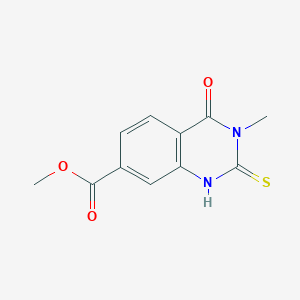
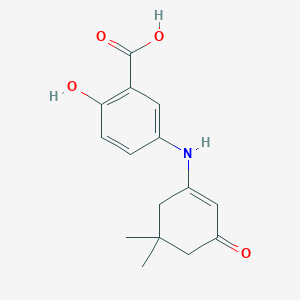



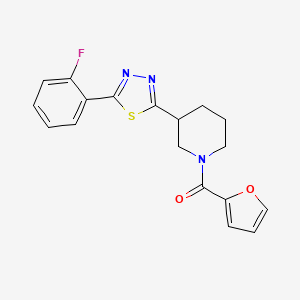
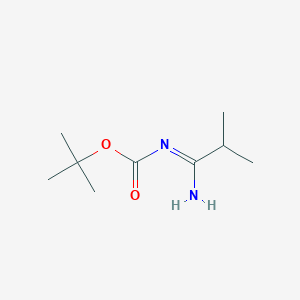
![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)
